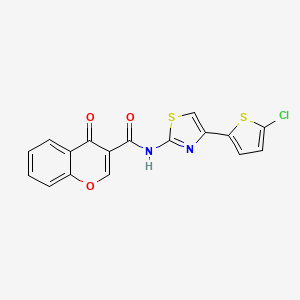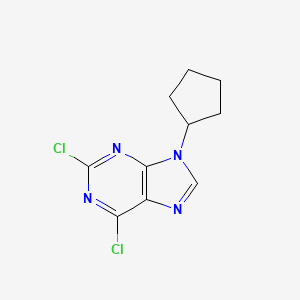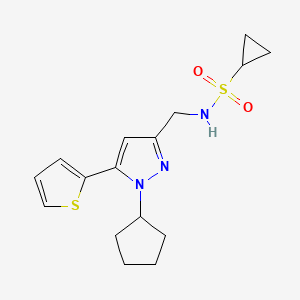
7-(2-乙氧乙基)-3-甲基-8-硫代-1,3,7-三氢嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes an ethoxyethyl group, a methyl group, and a sulfanyl group attached to a purine ring
科学研究应用
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine ring, followed by the introduction of the ethoxyethyl, methyl, and sulfanyl groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process might include steps such as purification through crystallization or chromatography to achieve the required quality for various applications.
化学反应分析
Types of Reactions
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.
Substitution: Various substituents can be introduced to the purine ring or the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine ring.
作用机制
The mechanism of action of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and sulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 7-(2-Propoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 7-(2-Butoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The ethoxyethyl group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-3-17-5-4-14-6-7(11-10(14)18)13(2)9(16)12-8(6)15/h3-5H2,1-2H3,(H,11,18)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKSNZDZBQJPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-77-3 |
Source


|
| Record name | 7-(2-ETHOXYETHYL)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2452347.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)




![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2452360.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2452361.png)
![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2452363.png)
![N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2452364.png)
